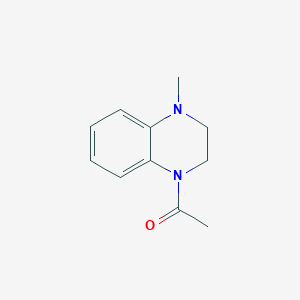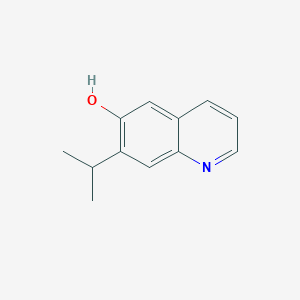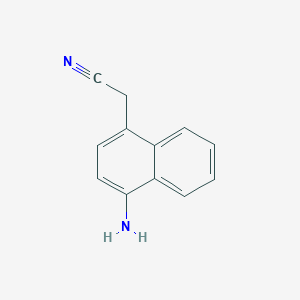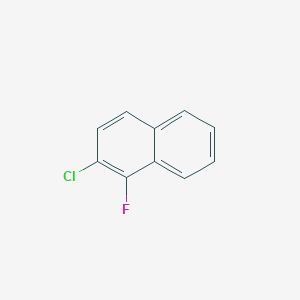
Ethyl 4-hydroxy-2-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羟基-2-甲基烟酸乙酯是一种有机化合物,分子式为C9H11NO3。它是烟酸的衍生物,具有乙酯基团、4位羟基和2位甲基。
准备方法
合成路线和反应条件: 4-羟基-2-甲基烟酸乙酯的合成通常涉及在催化剂(如硫酸)存在下,用乙醇酯化4-羟基-2-甲基烟酸。反应在回流条件下进行,以确保酸完全转化为酯。
工业生产方法: 在工业生产中,4-羟基-2-甲基烟酸乙酯的生产可以通过使用连续流动反应器来放大。该方法可以更好地控制反应条件,从而提高最终产品的产率和纯度。绿色化学原理的使用,例如无溶剂条件和可回收催化剂,也正在探索中,以使该过程更加可持续 .
反应类型:
氧化: 4-羟基-2-甲基烟酸乙酯可以进行氧化反应,形成相应的醌类或其他氧化衍生物。
还原: 该化合物可以还原成各种还原的烟酸衍生物。
取代: 它可以参与亲核取代反应,其中羟基可以被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 氯化亚砜或三溴化磷等试剂可用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成醌类,而还原可以生成烟酸的各种还原形式 .
科学研究应用
4-羟基-2-甲基烟酸乙酯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 研究了该化合物潜在的生物活性,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于生产药物和农用化学品.
作用机制
4-羟基-2-甲基烟酸乙酯的作用机制涉及它与体内特定分子靶标的相互作用。据信它通过调节参与各种生化途径的酶和受体的活性来发挥作用。例如,它可能抑制参与炎症的某些酶,从而减少炎症反应 .
相似化合物的比较
4-羟基-2-甲基烟酸乙酯可以与其他类似化合物进行比较,例如:
烟酸甲酯: 结构相似,但具有甲酯基团而不是乙酯基团。
烟酸乙酯: 缺少4-羟基-2-甲基烟酸乙酯中存在的羟基和甲基。
4-羟基-2-甲基烟酸: 该化合物的母体酸形式。
独特性: 4-羟基-2-甲基烟酸乙酯由于同时存在羟基和甲基,而具有独特的化学和生物学性质,这些性质在其更简单的类似物中没有发现 .
属性
CAS 编号 |
260389-91-1 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
ethyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI 键 |
DIDKGWJCQQERDP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)


![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)






![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

